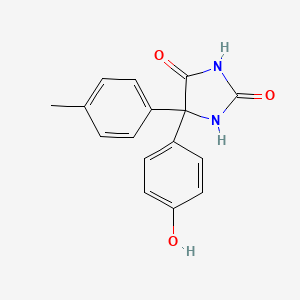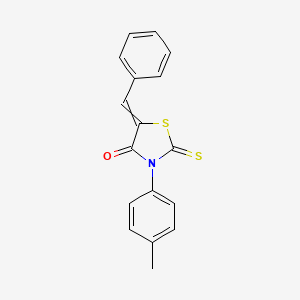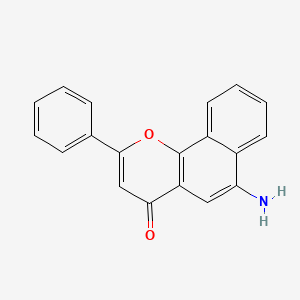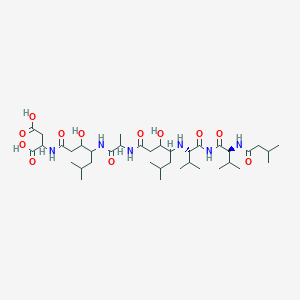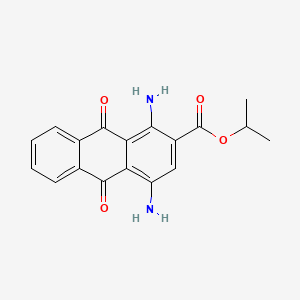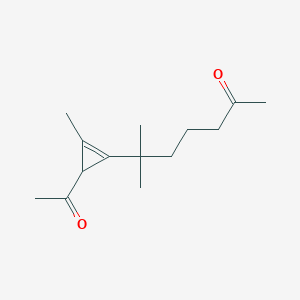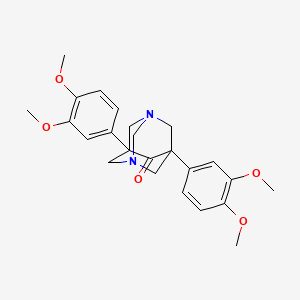![molecular formula C16H15NO B14465135 Acetamide, N-[2-(2-phenylethenyl)phenyl]- CAS No. 72592-61-1](/img/structure/B14465135.png)
Acetamide, N-[2-(2-phenylethenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-(2-phenylethenyl)phenyl]-: is an organic compound with a complex structure that includes an acetamide group attached to a phenylethenyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(2-phenylethenyl)phenyl]- typically involves the reaction of 2-(2-phenylethenyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylethenyl group.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be used to study the interactions of acetamide derivatives with biological molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism by which Acetamide, N-[2-(2-phenylethenyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
Comparación Con Compuestos Similares
- Acetamide, N-phenyl-
- Acetamide, N-(2-phenylethyl)-
- Acetamide, N-(2-hydroxyphenyl)-
Uniqueness: Acetamide, N-[2-(2-phenylethenyl)phenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other acetamide derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler acetamide compounds.
Propiedades
Número CAS |
72592-61-1 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-[2-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18) |
Clave InChI |
OGUQXZFCZBRSRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


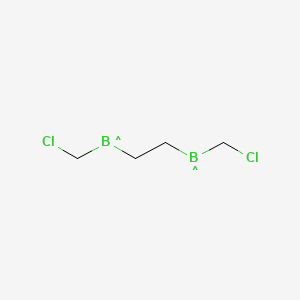
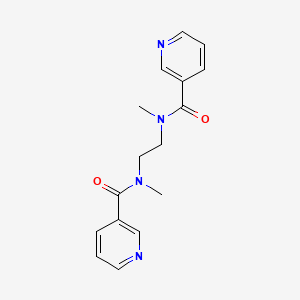
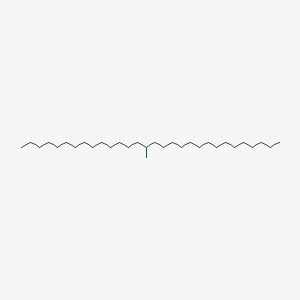
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
